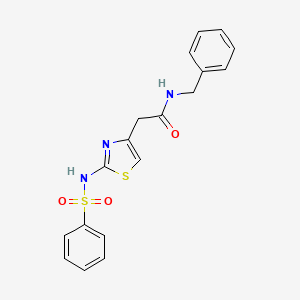
N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can give insights into the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For example, melting point (mp) can be determined experimentally . Spectroscopic techniques like NMR and IR can provide information about the chemical structure and functional groups .科学的研究の応用
Antimalarial and Antiviral Properties
Research has indicated that derivatives of N-(phenylsulfonyl)acetamide, akin to N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, have been investigated for their antimalarial properties. Computational calculations and molecular docking studies have revealed that certain sulfonamide derivatives exhibit significant in vitro antimalarial activity, characterized by low IC50 values, indicating potent activity against malaria. These studies have also explored the ADMET properties (absorption, distribution, metabolism, excretion, and toxicity) of these compounds, highlighting their potential as safe and effective antimalarial agents. Furthermore, the molecular docking studies suggest that these compounds have affinity against key enzymes in the Plasmodium species, as well as showing potential against SARS-CoV-2, pointing to broad-spectrum antiviral applications (Fahim & Ismael, 2021).
Antimicrobial Activity
Derivatives of this compound have been synthesized and tested for antimicrobial activity. These compounds, through various synthetic routes, have demonstrated good antimicrobial efficacy against a range of microbial strains. The structural modifications in these derivatives, such as the introduction of different heterocyclic rings, significantly influence their antimicrobial potency. This showcases the compound's versatility as a scaffold for developing new antimicrobial agents with potential applications in combating bacterial infections (Fahim & Ismael, 2019).
Antitumor and Anticancer Activity
Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share a core structure with this compound, has shown potential antitumor activity. These compounds were tested against a variety of human tumor cell lines, revealing considerable anticancer activity against some cancer cell lines. The findings indicate the promise of such derivatives in cancer treatment, offering insights into the structural features important for antitumor activity and providing a basis for the development of new cancer therapeutics (Yurttaş, Tay, & Demirayak, 2015).
Anticonvulsant Effects
The incorporation of a sulfonamide thiazole moiety into heterocyclic compounds has been explored for anticonvulsant activity. Studies have demonstrated that derivatives containing this functional group exhibit protection against picrotoxin-induced convulsions in preclinical models. This suggests the potential of this compound derivatives for the development of new anticonvulsant drugs, contributing valuable information to the field of neuroscience and epilepsy treatment (Farag et al., 2012).
将来の方向性
The future research directions could involve further investigation into the biological activities of “N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide” and similar compounds. This could include studying their potential as anti-inflammatory or antitubercular agents . Additionally, more research could be done to optimize the synthesis of these compounds and explore their mechanism of action.
特性
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-benzylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-17(19-12-14-7-3-1-4-8-14)11-15-13-25-18(20-15)21-26(23,24)16-9-5-2-6-10-16/h1-10,13H,11-12H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPDNIQXAIBRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2638536.png)

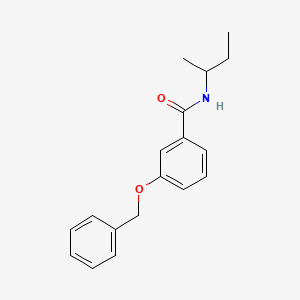
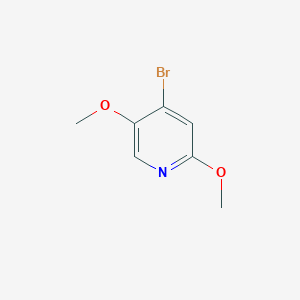

![8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2638545.png)
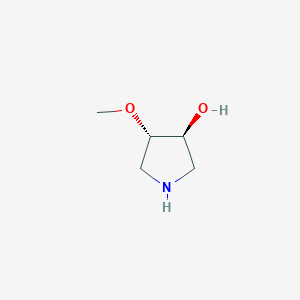
![2-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2638547.png)
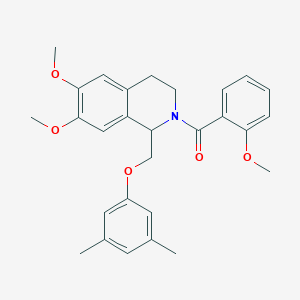

![2-[(4-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2638555.png)

![3,5-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2638557.png)
